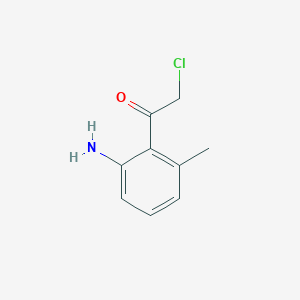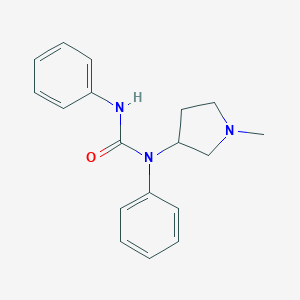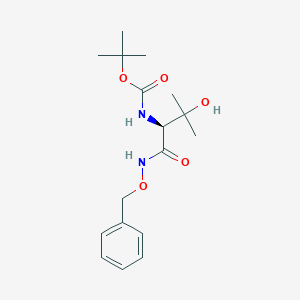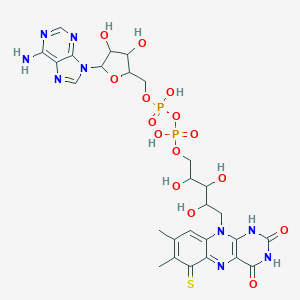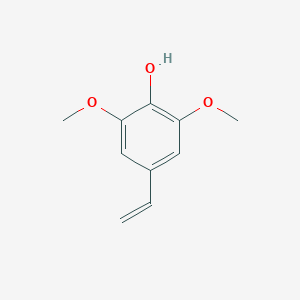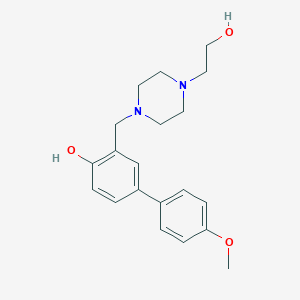
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol, also known as HPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HPPB is a synthetic compound that was first synthesized in 2007 and has since been studied for its potential use in treating various medical conditions.
Wirkmechanismus
The exact mechanism of action of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is not fully understood. However, research has shown that 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol can modulate the activity of various signaling pathways in the brain, including the PI3K/Akt and MAPK/ERK pathways. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been shown to have a range of biochemical and physiological effects. In animal studies, 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been shown to improve cognitive function and reduce oxidative stress in the brain. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and has a consistent chemical structure. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is also stable and can be stored for long periods without degradation. However, the synthesis of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a complex process that requires expertise in organic chemistry, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol. One area of interest is the potential use of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new synthetic compounds based on the structure of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol, which may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol and its potential side effects.
Conclusion
In conclusion, 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been shown to have neuroprotective and anti-inflammatory properties, which may make it useful in the treatment of neurological and inflammatory disorders. The synthesis of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a complex process that requires expertise in organic chemistry, but its stable nature and consistent chemical structure make it useful for lab experiments. There are several future directions for research on 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol, including its potential use in the treatment of neurological disorders and the development of new synthetic compounds based on its structure.
Synthesemethoden
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is synthesized through a multi-step process that involves the reaction of p-methoxybenzaldehyde with 2-hydroxy-5-bromobenzyl bromide to produce 2-hydroxy-5-(p-methoxyphenyl)benzyl bromide. The resulting compound is then reacted with piperazine and sodium hydride to produce 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol. The synthesis of 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has been studied extensively for its potential therapeutic properties, particularly in the treatment of neurological disorders. Research has shown that 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has neuroprotective properties and can reduce oxidative stress in the brain. 4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
Eigenschaften
CAS-Nummer |
106609-40-9 |
|---|---|
Produktname |
4-(2-Hydroxy-5-(p-methoxyphenyl)benzyl)-1-piperazineethanol |
Molekularformel |
C20H26N2O3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C20H26N2O3/c1-25-19-5-2-16(3-6-19)17-4-7-20(24)18(14-17)15-22-10-8-21(9-11-22)12-13-23/h2-7,14,23-24H,8-13,15H2,1H3 |
InChI-Schlüssel |
JFPWAHLELIUHCD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCN(CC3)CCO |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCN(CC3)CCO |
Andere CAS-Nummern |
106609-40-9 |
Synonyme |
4-((4-Hydroxy-4'-methoxy(1,1'-biphenyl)-3-yl)methyl)-1-piperazineethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



